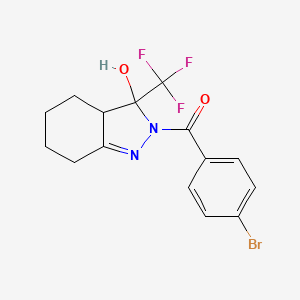
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine, also known as CNBP, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antimicrobial, antifungal, and antiparasitic activities. It has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels and subsequent effects on the nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of microbial growth and survival. However, one limitation of using 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine is its potential toxicity. The compound has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine. One area of interest is the development of new derivatives of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine with improved pharmacological properties. Another area of research is the investigation of the compound's potential use as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine and its effects on various cellular processes.
Synthesis Methods
The synthesis of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with butyryl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and is followed by the addition of piperazine. The resulting product is then purified by column chromatography to obtain the final product.
properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-3-14(19)17-8-6-16(7-9-17)13-5-4-11(18(20)21)10-12(13)15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBDUPVFHBAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)

![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)

![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)